An In-depth Technical Guide to the Synthesis and Characterization of 6-Nitrocinnolin-4-ol
An In-depth Technical Guide to the Synthesis and Characterization of 6-Nitrocinnolin-4-ol
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Nitrocinnolin-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details a robust synthetic protocol based on the Borsche-Herbert cyclization of 2'-amino-5'-nitroacetophenone. A thorough characterization of the target molecule is presented, including predicted spectroscopic data (¹H NMR, ¹³C NMR, IR) and mass spectrometry fragmentation patterns. Furthermore, the critical aspect of keto-enol tautomerism inherent to the 4-hydroxycinnoline scaffold is discussed, supported by spectroscopic insights. This guide is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering both a practical experimental framework and a deep understanding of the molecule's structural features.
Introduction: The Significance of the Cinnoline Scaffold
Cinnoline, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, and its derivatives have garnered considerable attention in the scientific community.[1] The cinnoline nucleus is isosteric with other biologically relevant scaffolds like quinoline and isoquinoline, and its derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties. The introduction of a nitro group at the 6-position of the cinnolin-4-ol core is of particular interest, as the nitro functionality can serve as a handle for further chemical modifications and may enhance the biological activity of the parent molecule. This guide provides a detailed exploration of the synthesis and structural elucidation of 6-Nitrocinnolin-4-ol.
Synthetic Strategy: The Borsche-Herbert Cyclization
The most common and effective method for the synthesis of 4-hydroxycinnolines is the Borsche-Herbert reaction.[1] This reaction involves the diazotization of an ortho-aminoacetophenone followed by intramolecular cyclization of the resulting diazonium salt.[2] For the synthesis of 6-Nitrocinnolin-4-ol, the readily available 2'-amino-5'-nitroacetophenone serves as the starting material.
Reaction Mechanism
The Borsche-Herbert cyclization proceeds through a two-step mechanism:
-
Diazotization: The primary aromatic amine of 2'-amino-5'-nitroacetophenone is treated with nitrous acid (generated in situ from sodium nitrite and a mineral acid) at low temperatures (0-5 °C) to form a diazonium salt.[3][4] The low temperature is crucial to prevent the premature decomposition of the unstable diazonium intermediate.
-
Intramolecular Cyclization: The diazonium salt then undergoes an intramolecular cyclization, where the acetyl group acts as a nucleophile, attacking the diazonium group to form the six-membered pyridazinone ring of the cinnoline system.[5] Subsequent tautomerization leads to the formation of the more stable 4-hydroxycinnoline structure.
Experimental Protocol: Synthesis of 6-Nitrocinnolin-4-ol
This protocol provides a detailed, step-by-step methodology for the laboratory-scale synthesis of 6-Nitrocinnolin-4-ol.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity |
| 2'-Amino-5'-nitroacetophenone | C₈H₈N₂O₃ | 180.16 | >98% |
| Sodium Nitrite | NaNO₂ | 69.00 | >99% |
| Hydrochloric Acid (concentrated) | HCl | 36.46 | ~37% |
| Deionized Water | H₂O | 18.02 | - |
| Ethanol | C₂H₅OH | 46.07 | >95% |
| Activated Charcoal | C | 12.01 | - |
| Celite® | - | - | - |
Step-by-Step Synthesis Procedure
Step 1: Diazotization of 2'-Amino-5'-nitroacetophenone
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, suspend 2'-amino-5'-nitroacetophenone (1.80 g, 10.0 mmol) in a mixture of concentrated hydrochloric acid (10 mL) and deionized water (20 mL).
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
In a separate beaker, dissolve sodium nitrite (0.76 g, 11.0 mmol) in deionized water (10 mL) and cool the solution to 0 °C.
-
Add the cold sodium nitrite solution dropwise to the stirred suspension of the amine hydrochloride over a period of 30 minutes, ensuring the temperature of the reaction mixture does not exceed 5 °C.[6]
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes. The formation of a clear, yellowish solution indicates the formation of the diazonium salt.
Step 2: Intramolecular Cyclization
-
Slowly warm the reaction mixture to room temperature and then heat it to 80-90 °C in a water bath for 2-3 hours. The progress of the cyclization can be monitored by thin-layer chromatography (TLC).
-
During the heating, a yellow precipitate of 6-Nitrocinnolin-4-ol will form.
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath for 30 minutes to ensure complete precipitation.
Step 3: Isolation and Purification
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold deionized water (3 x 20 mL) to remove any residual acid and inorganic salts.
-
Dry the crude product in a vacuum oven at 60 °C overnight.
Step 4: Recrystallization
-
The crude 6-Nitrocinnolin-4-ol can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.[7][8]
-
Dissolve the crude solid in a minimum amount of hot solvent.[9] If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot filtered through a pad of Celite® to remove the charcoal and any insoluble impurities.[10]
-
Allow the hot, clear solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of 6-Nitrocinnolin-4-ol.
Characterization of 6-Nitrocinnolin-4-ol
A comprehensive characterization of the synthesized 6-Nitrocinnolin-4-ol is essential to confirm its identity, purity, and structure. The following analytical techniques are employed:
Physical Properties
| Property | Value |
| Molecular Formula | C₈H₅N₃O₃ |
| Molecular Weight | 191.14 g/mol |
| Appearance | Yellow crystalline solid |
| Melting Point | >300 °C (decomposes) |
Spectroscopic Data
4.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of 6-Nitrocinnolin-4-ol is predicted to exhibit signals corresponding to the aromatic protons. The exact chemical shifts can be influenced by the solvent and the tautomeric equilibrium. The following are predicted chemical shifts in DMSO-d₆:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | ~7.5 | s | - |
| H-5 | ~8.8 | d | ~2.0 |
| H-7 | ~8.4 | dd | ~9.0, 2.0 |
| H-8 | ~8.0 | d | ~9.0 |
| OH/NH | ~12-14 | br s | - |
-
The downfield shift of the protons is due to the electron-withdrawing nature of the nitro group and the aromatic ring system.
-
The broad singlet in the downfield region is characteristic of the exchangeable proton of the hydroxyl or amide group, depending on the predominant tautomer.
4.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.[11][12] Predicted chemical shifts are as follows:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-3 | ~120 |
| C-4 | ~165 |
| C-4a | ~140 |
| C-5 | ~125 |
| C-6 | ~145 |
| C-7 | ~128 |
| C-8 | ~118 |
| C-8a | ~142 |
-
The signal for C-4 is expected to be significantly downfield due to its attachment to the electronegative oxygen/nitrogen and its involvement in the carbonyl/enol system.
-
The carbon bearing the nitro group (C-6) will also be deshielded.
4.2.3. Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in 6-Nitrocinnolin-4-ol.[13][14]
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3200-2800 (broad) | O-H/N-H stretch | Hydroxyl/Amide |
| 1660-1640 | C=O stretch | Cinnolinone tautomer |
| 1620-1580 | C=C & C=N stretch | Aromatic ring |
| 1550-1500 & 1350-1300 | Asymmetric & Symmetric N-O stretch | Nitro group |
| 850-800 | C-H out-of-plane bend | Aromatic ring |
-
The presence of a broad band in the high-frequency region and a strong absorption around 1650 cm⁻¹ would support the existence of the cinnolinone tautomer in the solid state.
-
The two strong bands for the nitro group are highly characteristic.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z 191. The fragmentation pattern would be influenced by the stable aromatic system and the nitro group.[15][16]
Predicted Fragmentation Pathway:
Caption: Predicted EI-MS fragmentation of 6-Nitrocinnolin-4-ol.
-
Loss of the nitro group (NO₂) to give a fragment at m/z 145.
-
Loss of nitric oxide (NO) to give a fragment at m/z 161.
-
Subsequent fragmentation of the cinnoline ring system.
Elemental Analysis
Elemental analysis provides the percentage composition of elements in the compound, which can be compared with the theoretical values to confirm the molecular formula.
| Element | Theoretical % |
| Carbon (C) | 50.27 |
| Hydrogen (H) | 2.64 |
| Nitrogen (N) | 21.98 |
| Oxygen (O) | 25.11 |
Tautomerism in 6-Nitrocinnolin-4-ol
A crucial aspect of the chemistry of 4-hydroxycinnolines is their existence in a tautomeric equilibrium between the enol (4-hydroxycinnoline) and keto (cinnolin-4(1H)-one) forms.[17] The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the aromatic ring.
Caption: Tautomeric equilibrium of 6-Nitrocinnolin-4-ol.
Spectroscopic evidence is key to determining the predominant tautomer.[18][19]
-
NMR Spectroscopy: In the keto form, the proton at the N1 position would give a distinct signal in the ¹H NMR spectrum. The chemical shifts of the ring carbons, particularly C-4, C-4a, and C-8a, will also differ significantly between the two tautomers.
-
IR Spectroscopy: The presence of a strong C=O stretching band around 1650 cm⁻¹ is a clear indicator of the keto tautomer, while a strong and broad O-H stretching band without a prominent C=O band would suggest the enol form.
-
UV-Vis Spectroscopy: The electronic absorption spectra of the two tautomers are expected to be different, and this technique can be used to study the equilibrium in solution.
For 4-hydroxycinnolines, the keto form (cinnolin-4(1H)-one) is generally considered to be the more stable tautomer, especially in the solid state and in polar solvents.
Conclusion
This technical guide has provided a detailed and practical framework for the synthesis and comprehensive characterization of 6-Nitrocinnolin-4-ol. The Borsche-Herbert cyclization of 2'-amino-5'-nitroacetophenone is a reliable and efficient synthetic route. The structural elucidation of the target compound relies on a combination of modern analytical techniques, including NMR and IR spectroscopy, and mass spectrometry. An understanding of the tautomeric equilibrium between the hydroxy and keto forms is essential for interpreting the spectroscopic data and predicting the reactivity of this important cinnoline derivative. The information presented herein will be a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for potential applications in drug discovery and materials science.
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